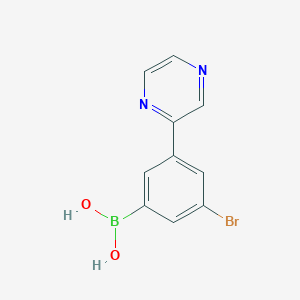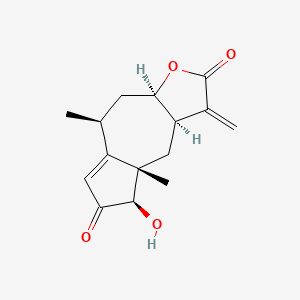
1-Dehydroperuvinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dehydroperuvinine typically involves multi-step organic reactions. One common method includes the use of cascade cyclization reactions, which are widely used in organic synthesis . These reactions often involve cycloaddition, catalytic-coupling, C-H activation, and functionalization . The Hantzsch reaction and its variants are also employed to construct the 1,4-dihydropyridine skeleton, which is a key structural component of this compound .
Industrial Production Methods: Industrial production of this compound may involve the use of efficient catalysts and reaction systems to optimize yield and purity. The process typically includes the use of inert substrates such as carbonyl compounds, alkenyl fragments, alcohols, aliphatic amines, and glycines as sources for the synthesis . The reaction conditions are carefully controlled to ensure the desired product is obtained with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dehydroperuvinine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-Dehydroperuvinine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Dehydroperuvinine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins and receptors involved in cellular function .
Comparaison Avec Des Composés Similaires
1-Dehydroperuvinine can be compared with other similar compounds, such as:
1,4-Dihydropyridines: These compounds share a similar structural motif and are known for their broad-spectrum biological activities.
Dehydrosilybin: This compound has similar chemical properties and is studied for its effects on cytochrome P450 activity.
Dehydroabietic Acid: This compound is known for its regenerative effects on collagen fibers and is used in skin care research.
Uniqueness: this compound is unique due to its specific structural features and potential applications in various scientific fields. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H18O4 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
(3aR,5S,8R,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,8,9,9a-hexahydroazuleno[6,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H18O4/c1-7-4-12-9(8(2)14(18)19-12)6-15(3)10(7)5-11(16)13(15)17/h5,7,9,12-13,17H,2,4,6H2,1,3H3/t7-,9+,12+,13-,15-/m0/s1 |
Clé InChI |
DYBGVZNCIXACSP-XZOKFZFXSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@H](C[C@]3(C1=CC(=O)[C@@H]3O)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1CC2C(CC3(C1=CC(=O)C3O)C)C(=C)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


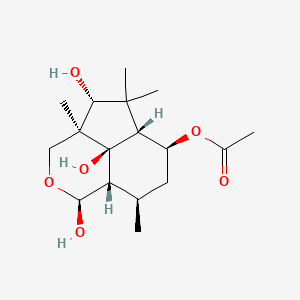
![L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI)](/img/structure/B14090843.png)
![2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B14090846.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090856.png)
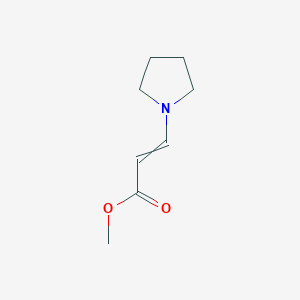
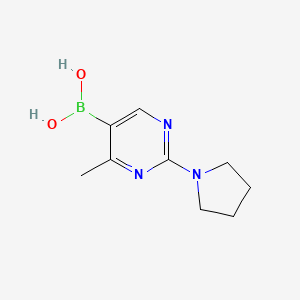
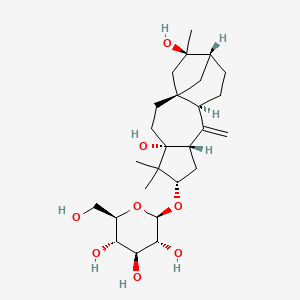

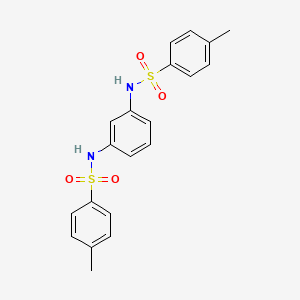
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090886.png)
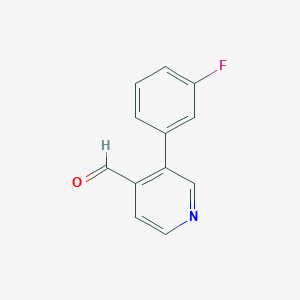
![1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B14090892.png)
![3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14090909.png)
